
N'-(4-nitrobenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-nitrobenzylidene)isonicotinohydrazide is a useful research compound. Its molecular formula is C13H10N4O3 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.07529019 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Intermolecular Interactions
N'-(4-nitrobenzylidene)isonicotinohydrazide and related compounds have been extensively studied for their molecular structures and specific intermolecular interactions. For instance, X-ray structural analysis and IR spectroscopy were employed to study the crystalline state of N'-substituted isonicotinohydrazides, revealing that these molecules are linked through intermolecular hydrogen bonds (Chuev et al., 1996). Similarly, the crystal structures and density functional theory studies of related isoniazid derivatives have contributed to understanding their molecular geometry, vibrational frequencies, and energies (Sahebalzamani et al., 2011).
Antimicrobial Activity
A key area of research for this compound derivatives is their antimicrobial properties. Studies have synthesized and tested various hydrazide compounds, including those with 4-nitrobenzylidene moieties, for in vitro antimicrobial activity. These compounds showed significant activity against various pathogens, indicating their potential as antimicrobial agents (Kumar et al., 2011).
Sensor Development
Research has also focused on the development of sensors using derivatives of this compound. For example, derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were used to create a selective heavy metal ion sensor, demonstrating the potential of these compounds in environmental monitoring and safety (Hussain et al., 2017).
Supramolecular Synthesis
This compound and its analogs have applications in supramolecular synthesis. The anti-tuberculosis molecule isoniazid, a related compound, has been used in the supramolecular synthesis of multi-component molecular complexes. This research avenue explores the potential of these compounds in creating new molecular architectures and improving biological activity through covalent modifications (Lemmerer, 2012).
Corrosion Inhibition
A novel area of application is the use of Schiff base compounds, including this compound derivatives, as corrosion inhibitors. These compounds have shown promise in protecting metals against corrosion, particularly in acidic environments, making them useful in industrial applications (Singh & Quraishi, 2016).
Biomimetic Indicators
This compound derivatives have been explored as biomimetic indicators for alkylating agents. These compounds, due to their similar reactivity to DNA, serve as models in assays used for toxicological screening, environmental monitoring, and other chemical analyses. The development of these derivatives enhances the practicality and efficiency of these assays (Provencher & Love, 2015).
Mecanismo De Acción
While the exact mechanism of action for “N’-(4-nitrobenzylidene)isonicotinohydrazide” is not specified in the retrieved papers, isoniazid, a component of the compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . This results in cell death .
Direcciones Futuras
The future directions for “N’-(4-nitrobenzylidene)isonicotinohydrazide” could involve further studies on its biological activities, such as anti-inflammatory, anticancer, antimicrobial, anti-tubercular, and in the treatment of Alzheimer’s disease . Additionally, more efficient methods of synthesis could be explored .
Propiedades
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-7-14-8-6-11)16-15-9-10-1-3-12(4-2-10)17(19)20/h1-9H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMEKJZGSAPBE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

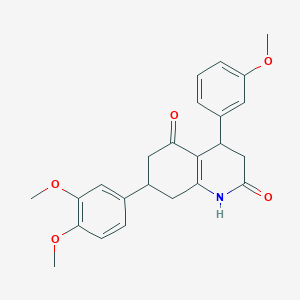
![2-amino-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5606364.png)
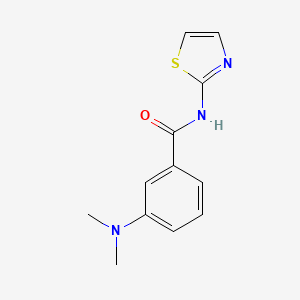
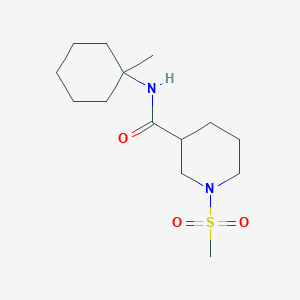
![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)
![4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5606406.png)
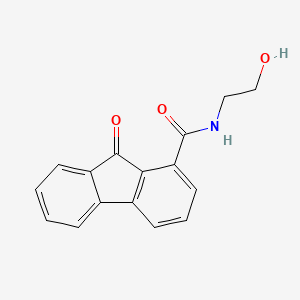
![N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B5606434.png)
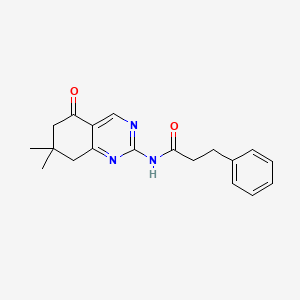

![N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5606456.png)
![4-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-triazen-1-yl]benzamide](/img/structure/B5606457.png)
![1-(3-Methoxyphenyl)-3-[4-(methylamino)-2-oxochromen-3-yl]urea](/img/structure/B5606462.png)
